molecular formula C39H36N4O6 B12062726 N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

Cat. No.: B12062726
M. Wt: 656.7 g/mol
InChI Key: BJNGSSPWUWYELW-UHFFFAOYSA-N
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Description

N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a pyrrolo[2,3-d]pyrimidine core, and a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxolan Ring: The oxolan ring is introduced through a nucleophilic substitution reaction, where a suitable oxirane or oxetane derivative reacts with the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Group:

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the oxolan ring.

    Reduction: Reduction reactions can target the aromatic rings or the pyrrolo[2,3-d]pyrimidine core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C39H36N4O6

Molecular Weight

656.7 g/mol

IUPAC Name

N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H36N4O6/c1-46-30-17-13-28(14-18-30)39(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-24-34-33(44)23-35(49-34)43-22-21-32-36(40-25-41-37(32)43)42-38(45)26-9-5-3-6-10-26/h3-22,25,33-35,44H,23-24H2,1-2H3,(H,40,41,42,45)

InChI Key

BJNGSSPWUWYELW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

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